2-Chloro-4'-fluoroacetophenone

Catalog No.
S603321
CAS No.
456-04-2
M.F
C8H6ClFO
M. Wt
172.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4'-fluoroacetophenone

CAS Number

456-04-2

Product Name

2-Chloro-4'-fluoroacetophenone

IUPAC Name

2-chloro-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H6ClFO

Molecular Weight

172.58 g/mol

InChI

InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2

InChI Key

UJZWJOQRSMOFMA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCl)F

Synonyms

2-Chloro-1-(4-fluorophenyl)ethanone; 2-Chloro-4’-fluoroccetophenone; 2-Chloro-1-(4-fluorophenyl)-1-ethanone; 2-Chloro-1-(4’-fluorophenyl)ethanone; 2-Chloro-4’-fluoroacetophenone; 2’-Chloro-4-fluoroacetophenone; 4’-Fluoro-2-chloroacetophenone; Chlorom

Canonical SMILES

C1=CC(=CC=C1C(=O)CCl)F

Synthesis of S-(phenacyl)glutathiones

One application of 2-chloro-4'-fluoroacetophenone is in the synthesis of S-(phenacyl)glutathiones. Glutathione is a tripeptide molecule essential for various biological functions, including detoxification and antioxidant activity. S-(phenacyl)glutathione derivatives are synthetic analogs of glutathione that have been studied for their potential therapeutic applications.

A study published in the journal "Chemical & Pharmaceutical Bulletin" describes the synthesis of several S-(phenacyl)glutathione derivatives, including one derived from 2-chloro-4'-fluoroacetophenone. The researchers found that these derivatives exhibited inhibitory activity against enzymes involved in the biosynthesis of cholesterol, suggesting their potential as antihyperlipidemic agents [1].

[1] "Synthesis and Evaluation of S-(Phenacyl)glutathione Derivatives as Inhibitors of HMG-CoA Reductase and Cholesterol Acyltransferase" by Wei Wang et al., Chemical & Pharmaceutical Bulletin (2005) 53(11): 1452-1456

Molecular Structure Analysis

The structure of 2-chloro-4'-fluoroacetophenone consists of a phenyl ring (benzene) with a chlorine atom attached at the second position (ortho) and a fluorine atom at the fourth position (prime) relative to the attachment point of the carbonyl group (C=O) []. An acetyl group (CH3CO-) is linked to the phenyl ring at the first position (para) relative to the chlorine atom. This structure can be represented by the following chemical formula:

FC6H4COCH2Cl (linear formula) or C8H6ClFO (empirical formula) [].


Chemical Reactions Analysis

  • Nucleophilic Acylation: The carbonyl group (C=O) can react with nucleophiles (electron-rich species) to form new carbon-carbon bonds. For example, it could react with amines (R-NH2) to form amides (R-C(=O)NH-R).
  • Substitution Reactions: The chlorine atom, being a good leaving group, can be replaced by other nucleophiles under appropriate conditions. For instance, it might react with alcohols (R-OH) to form ethers (R-O-CH2CO-C6H4F-Cl).

Physical And Chemical Properties Analysis

  • Melting Point: 44.0-51.0 °C [].
  • Appearance: White to cream to yellow to brown [].
  • Solubility: Insoluble in water [].
  • Stability: Store away from strong oxidizing agents [].

There is no documented research on the specific mechanism of action of 2-chloro-4'-fluoroacetophenone in biological systems.

2-chloro-4'-fluoroacetophenone is likely to exhibit hazards common to haloaromatic compounds. Specific data for this compound might be limited, but general safety precautions should be followed when handling:

  • Safety Data Sheet (SDS) Consultation: Always refer to the Safety Data Sheet (SDS) provided by the supplier for specific handling and disposal instructions [].
  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound [].
  • Fume Hood Usage: Conduct any manipulation involving 2-chloro-4'-fluoroacetophenone in a well-ventilated fume hood [].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (66.42%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (70.9%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (29.85%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (64.18%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (29.85%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (64.18%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (29.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H410 (64.18%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

456-04-2

Wikipedia

2-chloro-4'-fluoroacetophenone

Dates

Modify: 2023-08-15

Explore Compound Types